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molecular formula C10H10Cl3NO3 B8328871 2,2,2-trichloroethyl N-phenylmethoxycarbamate

2,2,2-trichloroethyl N-phenylmethoxycarbamate

Cat. No. B8328871
M. Wt: 298.5 g/mol
InChI Key: DOEMDECFCZEUBG-UHFFFAOYSA-N
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Patent
US05750735

Procedure details

Under anhydrous conditions, 50 g of O-benzylhydroxylamine hydrochloride is suspended in 783 ml of acetonitrile. To the suspension is added 50.6 ml of pyridine followed by dropwise addition of 43.15 ml trichloroethyl chloroformate in 235 ml of acetonitrile. The reaction is allowed to stir overnight at room temperature. The mixture is concentrated in vacuo and diluted with ethyl acetate. The organic layer is washed with 0.5N citric acid, water, saturated sodium bicarbonate, saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by Kugelrohr distillation (bp 150° C. at 0.5 mmHg.) to give 70 g of the desired product.
Name
O-benzylhydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.6 mL
Type
reactant
Reaction Step Two
Quantity
43.15 mL
Type
reactant
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Three
Quantity
783 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N1C=CC=CC=1.Cl[C:18]([O:20][CH2:21][C:22]([Cl:25])([Cl:24])[Cl:23])=[O:19]>C(#N)C>[Cl:23][C:22]([Cl:25])([Cl:24])[CH2:21][O:20][C:18](=[O:19])[NH:10][O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Step Two
Name
Quantity
50.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
43.15 mL
Type
reactant
Smiles
ClC(=O)OCC(Cl)(Cl)Cl
Name
Quantity
235 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
783 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with 0.5N citric acid, water, saturated sodium bicarbonate, saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by Kugelrohr distillation (bp 150° C. at 0.5 mmHg.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(COC(NOCC1=CC=CC=C1)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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